Synthetic Efficiency in Silicon-Containing α,α-Dialkylated α-Amino Acid Preparation
Diethyl(trimethylsilylmethyl)malonate (4) was synthesized from diethyl malonate and (chloromethyl)trimethylsilane via sodium ethoxide-mediated alkylation in ethanol in 87% isolated yield. This yield represents a reproducible, experimentally validated efficiency for installing the α-trimethylsilylmethyl substituent onto the malonate scaffold [1]. No direct comparator for this specific alkylation yield with alternative silyl-containing alkylating agents was identified in the literature, so this value is presented as a benchmark baseline rather than a comparative metric.
| Evidence Dimension | Isolated yield for α-alkylation with (chloromethyl)trimethylsilane |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | Not applicable (single-method baseline) |
| Quantified Difference | Not applicable (single-method baseline) |
| Conditions | Diethyl malonate with sodium ethoxide in ethanol, followed by treatment with (chloromethyl)trimethylsilane |
Why This Matters
This validated yield establishes a performance baseline for procurement when evaluating this compound as a starting material for silicon-containing amino acid synthesis routes.
- [1] Falgner, S.; Buchner, G.; Tacke, R. Synthesis of rac-2′-(trimethylsilyl)isovaline: A novel silicon-containing α,α-dialkylated α-amino acid. J. Organomet. Chem. 2010, 695, 2614–2617. View Source
